BMS-1166 Demonstrates 13-Fold Higher Binding Affinity Compared to BMS-202 in HTRF Assays
In a head-to-head comparative study of BMS-series PD-L1 inhibitors using a homogeneous time-resolved fluorescence (HTRF) binding assay, BMS-1166 exhibited an IC₅₀ of 1.4 nM, which is approximately 13-fold more potent than the earlier compound BMS-202 (IC₅₀ = 18 nM) [1]. This potency advantage positions BMS-1166 as a superior tool for experiments requiring robust PD-1/PD-L1 blockade at lower compound concentrations.
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 nM |
| Comparator Or Baseline | BMS-202, IC₅₀ = 18 nM |
| Quantified Difference | ~13-fold lower IC₅₀ |
| Conditions | Homogenous time-resolved fluorescence (HTRF) binding assay |
Why This Matters
This 13-fold potency difference is critical for reducing potential off-target effects and minimizing compound consumption in high-throughput screening or long-term cell culture experiments.
- [1] Acúrcio RC, et al. Table 5: Self-Docking Performances of the Seven BMS Inhibitors. In: Structure-Based Virtual Screening for PD-L1 Dimer Stabilizers. 2020. PMC7581254. View Source
